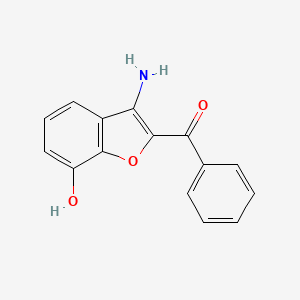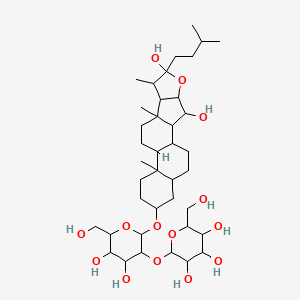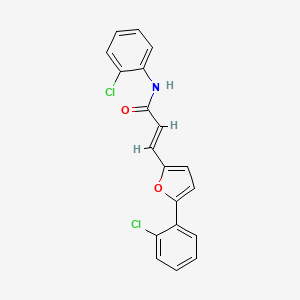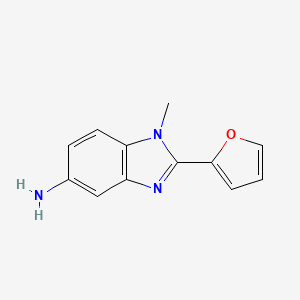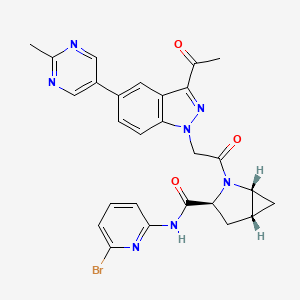
Complement factor D-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Complement factor D-IN-2 is a small molecule inhibitor that targets complement factor D, a serine protease involved in the alternative complement pathway. This pathway is part of the immune system and plays a crucial role in defending against pathogens. Complement factor D is essential for the formation of C3 convertase, which amplifies the complement activation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Complement factor D-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Complement factor D-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Complement factor D-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the alternative complement pathway and its regulation.
Biology: Helps in understanding the role of complement factor D in immune responses.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by excessive complement activation, such as paroxysmal nocturnal hemoglobinuria and other complementopathies
Mechanism of Action
Complement factor D-IN-2 exerts its effects by inhibiting the activity of complement factor D. This inhibition prevents the formation of C3 convertase, thereby reducing the amplification of the complement activation cascade. The molecular targets involved include complement factor D and its associated pathways .
Comparison with Similar Compounds
Similar Compounds
Danicopan: Another factor D inhibitor used in the treatment of paroxysmal nocturnal hemoglobinuria.
Vemircopan: Investigated for its potential in treating generalized myasthenia gravis and proliferative lupus nephritis.
Iptacopan: A factor B inhibitor that also dampens alternative complement signaling.
Uniqueness
Complement factor D-IN-2 is unique in its specific targeting of complement factor D, making it a valuable tool for studying and modulating the alternative complement pathway. Its specificity and potency distinguish it from other inhibitors that may have broader or less targeted effects .
Properties
Molecular Formula |
C27H24BrN7O3 |
|---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C27H24BrN7O3/c1-14(36)26-19-8-16(18-11-29-15(2)30-12-18)6-7-20(19)34(33-26)13-25(37)35-21-9-17(21)10-22(35)27(38)32-24-5-3-4-23(28)31-24/h3-8,11-12,17,21-22H,9-10,13H2,1-2H3,(H,31,32,38)/t17-,21-,22+/m1/s1 |
InChI Key |
JLRVDNFYMDBUJT-YHYVQYDKSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4[C@@H]5C[C@@H]5C[C@H]4C(=O)NC6=NC(=CC=C6)Br |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C5CC5CC4C(=O)NC6=NC(=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
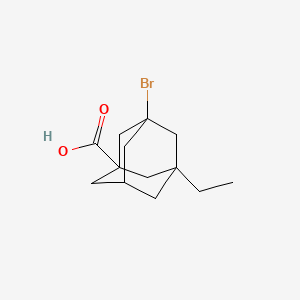
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)

